methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate
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Overview
Description
Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate involves multiple steps. One common approach is to start with the preparation of 4-methylpiperidine, which can be synthesized through the hydrogenation of pyridine derivatives
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines.
Scientific Research Applications
Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The sulfonyl and carbamate groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-piperidone: A related compound with a similar piperidine structure.
4-Methylpiperidine: Another piperidine derivative used in organic synthesis.
1-Methylpiperidin-4-amine: Shares structural similarities and is used in pharmaceutical research.
Uniqueness
Methyl N-(4-{[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H29N3O5S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl N-[4-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C20H29N3O5S/c1-15-7-11-22(12-8-15)19(24)16-9-13-23(14-10-16)29(26,27)18-5-3-17(4-6-18)21-20(25)28-2/h3-6,15-16H,7-14H2,1-2H3,(H,21,25) |
InChI Key |
MMJKTCHEYSTFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
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